(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride
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Overview
Description
(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride is a chemical compound with a complex structure It is a derivative of isoquinoline, a bicyclic compound that is part of many alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride typically involves multiple steps. One common method starts with the reaction of a suitable precursor with a chiral amine to form an imine intermediate. This intermediate undergoes a Michael addition with an appropriate enone, followed by several reduction and cyclization steps to form the desired isoquinoline derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated isoquinoline derivatives.
Scientific Research Applications
(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Geosmin: (4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
2-Methylisoborneol: Another compound with a similar structure and odor profile.
Uniqueness
(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride is unique due to its specific stereochemistry and the presence of the isoquinoline ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(4S,4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h7-11H,1-6H2;1H/t7-,8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMQUUUJUZNXPH-CTERPIQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CNCC2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CNC[C@H]2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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